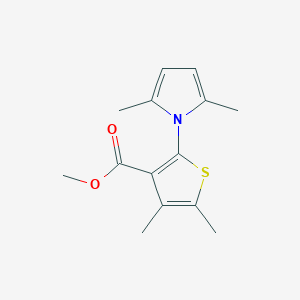

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

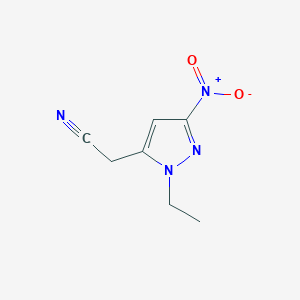

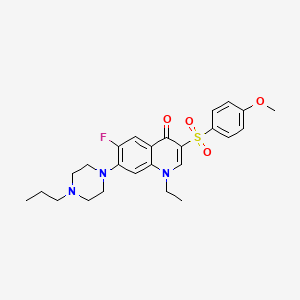

“Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrrole and thiophene group, both of which are heterocyclic aromatic compounds .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring (a five-membered ring with one nitrogen atom) and a thiophene ring (a five-membered ring with one sulfur atom) .

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Mahnashi et al., a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were synthesized and evaluated. Many of these molecules demonstrated appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Additionally, some compounds exhibited strong antibacterial properties .

Antitubercular Activity

In the same study, some derivatives of this compound also showed promising antitubercular activity. These findings highlight its potential as a therapeutic agent against tuberculosis .

Inhibition of Enzymes

The compound was tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes. Its binding interactions with both active sites suggest it could be a valuable candidate for enzyme-targeted therapies .

Antitumor Properties

While specific studies on this compound’s antitumor effects are limited, pyrrole-based molecules have been explored as potential antitumor agents. The pyrrole subunit has been associated with inhibiting reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases, making it an interesting area for further investigation .

Monoclonal Antibody Production

A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to enhance monoclonal antibody production. It increased cell-specific glucose uptake rate and intracellular adenosine triphosphate levels, suggesting potential applications in biotechnology and immunology .

Future Therapeutic Possibilities

Given its pronounced docking properties and biological activity, this compound represents an exciting avenue for future therapeutic development. Researchers may explore its applications in the biological and medical sciences .

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl) benzohydrazides, has been shown to inhibit theenoyl ACP reductase and DHFR enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.

Mode of Action

Based on the structurally similar compound mentioned above, it can be inferred that this compound may interact with its targets (enoyl acp reductase and dhfr enzymes) and inhibit their activity . This inhibition could lead to disruption of essential biochemical processes in the cell.

Biochemical Pathways

The compound’s potential inhibition of enoyl ACP reductase would disrupt the fatty acid synthesis pathway , leading to impaired production of essential cellular components. Similarly, inhibition of DHFR would affect the folate metabolism pathway , which is crucial for DNA synthesis and cell division .

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of essential cellular processes such as fatty acid synthesis and folate metabolism due to the inhibition of enoyl ACP reductase and DHFR enzymes, respectively . This could potentially lead to cell growth inhibition.

Propiedades

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-8-6-7-9(2)15(8)13-12(14(16)17-5)10(3)11(4)18-13/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWCPIUUVFYHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)

![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)